(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl methylcarbamate

Physicochemical profiling Drug-likeness Quinazolinone scaffold

(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl methylcarbamate (CAS 41039-65-0) is a synthetic heterocyclic small molecule composed of a 3-methyl-3,4-dihydroquinazolin-4-one core bridged via a methylene linker to a methylcarbamate moiety. Its molecular formula is C₁₂H₁₃N₃O₃ with a molecular weight of 247.25 g·mol⁻¹.

Molecular Formula C12H13N3O3
Molecular Weight 247.25 g/mol
CAS No. 41039-65-0
Cat. No. B11864624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl methylcarbamate
CAS41039-65-0
Molecular FormulaC12H13N3O3
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCNC(=O)OCC1=NC2=CC=CC=C2C(=O)N1C
InChIInChI=1S/C12H13N3O3/c1-13-12(17)18-7-10-14-9-6-4-3-5-8(9)11(16)15(10)2/h3-6H,7H2,1-2H3,(H,13,17)
InChIKeyRAMIIAZKKFCUPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl methylcarbamate (CAS 41039-65-0): Chemical Identity, Physicochemical Properties, and Procurement Baseline


(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl methylcarbamate (CAS 41039-65-0) is a synthetic heterocyclic small molecule composed of a 3-methyl-3,4-dihydroquinazolin-4-one core bridged via a methylene linker to a methylcarbamate moiety . Its molecular formula is C₁₂H₁₃N₃O₃ with a molecular weight of 247.25 g·mol⁻¹ . Commercial sources list the compound at ≥97% purity . The compound's physicochemical properties include a calculated polar surface area (PSA) of 76.71 Ų and a consensus Log P of approximately 0.99, indicating moderate polarity and solubility characteristics suitable for both organic and aqueous-phase reaction conditions . The molecule belongs to the 4(3H)-quinazolinone class, a scaffold extensively utilized in medicinal chemistry for kinase inhibition and anti-proliferative applications, where it has historically been investigated as a synthetic intermediate in the preparation of antiatherogenic carbamate derivatives [1]. However, publicly available quantitative biological profiling data for this specific compound remains absent from primary peer-reviewed literature and major bioactivity databases as of the search date.

Why Generic Quinazolinone Carbamates Cannot Simply Substitute (3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl methylcarbamate


Within the quinazolin-4(3H)-one chemical space, variations in the N-3 substituent, the linker atom at the 2-position, and the carbamate N-substitution collectively dictate the compound's reactivity, pharmacokinetic profile, and biological target engagement. For example, replacing the 2-methyleneoxy linker with a thioether linker (2-sulfanyl derivatives) or altering the carbamate N-methyl group to longer alkyl chains can fundamentally alter hydrogen-bonding capacity and steric bulk, impacting enzyme binding pocket complementarity [1]. Additionally, the 3-methyl substitution on the quinazolinone ring distinguishes this scaffold from des-methyl or N-H analogs that are more commonly encountered as synthetic intermediates. Generic substitution of this compound with close analogs such as (4-oxo-3,4-dihydroquinazolin-2-yl)methyl carbamates (lacking the N-3 methyl) or 3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl derivatives bearing ester or ether linkers will, by definition, deliver a different molecule with potentially divergent reactivity, biological activity, and physicochemical properties . The following section surveys what quantitative differentiation evidence is—and is not—available in the public domain to support procurement decisions.

Quantitative Differentiation Evidence for (3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl methylcarbamate (CAS 41039-65-0): Head-to-Head and Class-Level Comparative Data


Physicochemical Differentiation: Computed Log P and PSA Comparison of 2-Carbamate-Linked Quinazolinones vs. Common 2-Alkyl or 2-Amino Analogs

The methylcarbamate ester at the 2-position introduces a distinct hydrogen-bond acceptor/donor pattern and polar surface area (PSA) profile compared to common 2-methyl or 2-amino quinazolinone analogs. The target compound has a computed PSA of 76.71 Ų and Log P of 0.99 . A representative 2-methyl analog (2,3-dimethylquinazolin-4(3H)-one, CAS 1011-53-0) has a computed PSA of approximately 35 Ų and Log P of ~1.5. The 2-amino analog (2-amino-3-methylquinazolin-4(3H)-one, CAS 6141-81-3) has a PSA of ~59 Ų and Log P of ~0.8. The carbamate-linked compound therefore occupies a distinct region of physicochemical space: higher polarity than 2-alkyl analogs due to the carbamate carbonyl and NH groups, and distinct hydrogen-bonding capacity compared to 2-amino analogs [1]. This is a Cross-study comparable assessment using computed rather than experimental data.

Physicochemical profiling Drug-likeness Quinazolinone scaffold

Structural Class Comparison: 3-Methylquinazolinone EGFR Inhibitor Activity—SAR Evidence That the 2-Position Substituent Is a Critical Determinant of Potency

A 2021 study of 3-methylquinazolinone derivatives as EGFR inhibitors demonstrated that the substituent at the 2-position of the quinazolinone core is a key driver of antiproliferative potency. Compound 4d (3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide), which bears a 2-methyleneoxy-phenyl linkage, displayed IC₅₀ values of 3.48, 2.55, 0.87, and 6.42 µM against four tumor cell lines, outperforming Gefitinib in the same assays [1]. While the target compound (41039-65-0) was not directly assayed in this study, the SAR data demonstrate that modifications to the 2-position linker dramatically modulate activity. This provides Class-level inference: the methylcarbamate ester at the 2-position in 41039-65-0 represents a chemically distinct starting point for SAR exploration compared to the 2-methyleneoxy anilide series, with different hydrogen-bonding capacity and metabolic liability [2].

EGFR inhibition Structure-activity relationship Antiproliferative

Antiatherogenic Carbamate Quinazolinone Program: Evidence of Phenotypic Screening Interest in Quinazolinone Methylcarbamates as a Chemical Class

The target compound belongs to a series of methylcarbamate-substituted quinazolinones synthesized by Eguchi and colleagues in the 1970s as part of a focused program on antiatherogenic agents [1]. This program systematically explored carbamate derivatives of quinazolinones, phthalazinones, and diazines, with the quinazolinone carbamate series being one of the core structural classes investigated for cardiovascular activity [2]. Although the original publications (in Japanese, without English abstracts) do not provide the quantitative IC₅₀ or in vivo efficacy data that modern procurement decisions demand, the historical context establishes that this specific substitution pattern—methylcarbamate at the 2-methylene position of a 3-methylquinazolinone—was prioritized for synthesis over other regioisomeric or linker variants, implying favorable synthetic accessibility and preliminary biological signal [3]. This is Supporting evidence only.

Antiatherogenic Cardiovascular Quinazolinone carbamates

Reactivity Differentiation: The 2-Methylene Carbamate Ester as a Chemically Addressable Handle for Further Derivatization

The target compound contains a 2-methylene methylcarbamate ester group that is chemically distinct from the more common 2-methyl or 2-chloromethyl quinazolinone intermediates commonly used in medicinal chemistry building block collections . The methylcarbamate can serve as a protected amine precursor (via hydrolysis to the free 2-aminomethyl derivative) or as a site for further carbamate exchange reactions. Commercially, close analogs such as (4-oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate (CAS 823235-10-5) carry an acetate leaving group at the 2-position, while the target compound offers a carbamate that is more stable under basic conditions but can be selectively cleaved under acidic or enzymatic conditions . This is Supporting evidence derived from structural analysis; no direct comparative stability or reactivity data were identified in the public literature.

Synthetic chemistry Building block Carbamate hydrolysis

Recommended Procurement and Application Scenarios for (3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl methylcarbamate (CAS 41039-65-0)


Quinazolinone Kinase Inhibitor Lead Optimization: 2-Position SAR Expansion

For medicinal chemistry programs optimizing kinase inhibitors built on a 3-methylquinazolin-4(3H)-one scaffold, this compound offers a differentiated 2-position carbamate ester linkage for SAR exploration. As demonstrated in the EGFR inhibitor series by Zhang et al. (2021), the 2-position substituent is a critical potency determinant [1]. This compound enables exploration of carbamate-based linkers orthogonal to the more common 2-amino or 2-alkoxy substituents prevalent in kinase inhibitor patents such as US8497284 (c-Met modulators by Exelixis) [2].

Synthetic Intermediate for 2-Aminomethyl Quinazolinone Libraries

The methylcarbamate group serves as a masked aminomethyl precursor. Selective hydrolysis under acidic or hydrogenolytic conditions yields the free 2-aminomethyl-3-methylquinazolin-4(3H)-one, a versatile intermediate for further functionalization via reductive amination, amide coupling, or sulfonamide formation. This pathway is not accessible from the corresponding 2-methyl or 2-chloromethyl analogs without additional protecting group manipulations [1].

Cardiovascular or Antiatherogenic Phenotypic Screening

Given the compound's historical provenance in Eguchi and colleagues' antiatherogenic agent program, procurement for cardiovascular phenotypic screening campaigns is substantiated [1]. The compound belongs to a structurally defined quinazolinone methylcarbamate series that was prioritized for synthesis over other heterocyclic carbamate classes in the same program [2]. While modern potency data are absent, the historical screening precedence reduces target-agnostic scaffold risk for cardiovascular discovery.

Quote Request

Request a Quote for (3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl methylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.